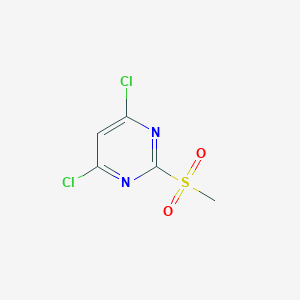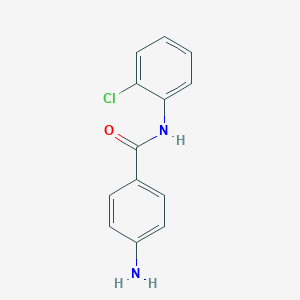
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine
Descripción general
Descripción
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O2S . It is used in various chemical reactions, particularly in the synthesis of N-substituted azacalix pyrimidines and hyperbranched poly (arylene pyrimidine ether)s .
Synthesis Analysis
The compound can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. It has been used to synthesize two new hyperbranched poly (arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine consists of a pyrimidine ring with two chlorine atoms and a methylsulfonyl group attached to it .Chemical Reactions Analysis
Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is a white to yellow to orange powder or crystal . It has a melting point of 118 - 122 °C and a density of 1.60 . It is soluble in methanol .Aplicaciones Científicas De Investigación
Chemoselective Reactions
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is noted for its chemoselective reactions with amines and their derivatives. Weak bases like anilines and secondary aliphatic amines are known to selectively displace the chloride group. On the other hand, deprotonated anilines and their carbonyl derivatives displace the sulfone group. Interestingly, primary aliphatic amines show selective displacement of the sulfone group, although their reactions with other electrophiles are generally less selective. This selective behavior is suggested to be driven by steric factors (Baiazitov et al., 2013).
Nonlinear Optical Material Potential
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine (DCMSP) has been synthesized and studied for its potential as a third-order nonlinear optical material. The detailed spectroscopic studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside Hirshfeld surface analysis and DFT calculations, provide insights into its molecular and electronic structure. Quantum chemical calculations indicate that DCMSP exhibits significant linear and nonlinear optical properties, making it a candidate for applications in nonlinear optical devices like optical limiting and optical switching. Additionally, the local and global reactivity parameters, including the molecular electrostatic potential and atomic Fukui indices, were investigated, offering insights into the stability and reactivity of DCMSP (Murthy et al., 2019).
Synthetic Utility
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine is used as a leaving group in the synthesis of hyperbranched poly(arylene pyrimidine ether)s . This suggests that the compound interacts with its targets through nucleophilic substitution reactions, where it is displaced by a nucleophile, leading to the formation of new chemical bonds .
Biochemical Pathways
Given its role in the synthesis of hyperbranched poly(arylene pyrimidine ether)s , it can be inferred that it may influence the pathways related to polymer synthesis and degradation.
Result of Action
Its role in the synthesis of hyperbranched poly(arylene pyrimidine ether)s suggests that it may contribute to the formation of these complex structures .
Safety and Hazards
The compound is classified as dangerous according to GHS classification . It can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves, clothing, and eye/face protection .
Relevant Papers Several papers have been published on 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine. These include studies on its synthesis , chemical reactions , and potential applications .
Propiedades
IUPAC Name |
4,6-dichloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROUVIKCNOHKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286356 | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(Methylsulfonyl)pyrimidine | |
CAS RN |
4489-34-3 | |
| Record name | 4489-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine unique in terms of its reactivity with amines?
A: 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine exhibits remarkable chemoselectivity in its reactions with different types of amines. [] This selectivity stems from the presence of two distinct leaving groups: the chlorine atoms and the methylsulfonyl group.
- Aniline Selectivity: In the presence of weak bases, anilines and secondary aliphatic amines preferentially displace the chlorine group, leading to selective substitution at the 4 or 6 position of the pyrimidine ring. []
- Deprotonated Aniline Reactivity: Interestingly, deprotonated anilines and their carbonyl derivatives favor displacement of the methylsulfonyl group, highlighting the influence of electronic factors on the reaction pathway. []
- Primary Aliphatic Amine Behavior: Intriguingly, primary aliphatic amines exhibit a preference for displacing the methylsulfonyl group in 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine, contrasting with their generally less selective behavior towards other similar electrophiles. [] This unusual selectivity is attributed to steric factors influencing the reaction pathway. []
Q2: Beyond its reactivity, what potential applications have been explored for 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine?
A2: Research suggests 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine holds promise as a building block for synthesizing complex molecules and polymers.
- Hyperbranched Polymers: The compound's unique reactivity with nucleophiles, particularly its methylsulfonyl leaving group activated by the pyrimidine ring, makes it a valuable precursor for creating hyperbranched poly(arylene pyrimidine ether)s. [] These polymers have potential applications in various fields, including materials science and nanotechnology.
Q3: Have there been any computational studies on 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine?
A: Yes, 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine has been the subject of computational studies investigating its potential nonlinear optical (NLO) properties. [] While not directly covered in the provided abstracts, these studies often employ Density Functional Theory (DFT) calculations to predict molecular properties like hyperpolarizability, which are crucial for NLO applications. These computational insights contribute to a deeper understanding of the compound's electronic structure and its potential in advanced optical materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)





![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)






